![molecular formula C21H26N4O4S B6562698 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1091020-33-5](/img/structure/B6562698.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
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Overview
Description
The compound contains several functional groups including a benzodioxole, a thiazole, and an amide group. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The amide group is a common functional group in organic chemistry, consisting of a carbonyl group attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, including its melting point, solubility in various solvents, and crystalline structure, are crucial for its practical application.Scientific Research Applications
COX Inhibition and Cytotoxicity
Background
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic effects. They primarily target cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis. COX1 and COX2 are the two major isoforms of these membrane-bound enzymes.
Research Findings
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-19(22-11-14-6-8-17-18(10-14)29-13-28-17)9-7-16-12-30-21(24-16)25-20(27)23-15-4-2-1-3-5-15/h6,8,10,12,15H,1-5,7,9,11,13H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDBCOKNZYTDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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